Cefotiam dihydrochloride hydrate

描述

准备方法

合成路线和反应条件

头孢噻肟 (盐酸盐水合物) 的合成涉及以下几个关键步骤:

ATC-HCl 的制备: 噻唑胺碱-4-乙酸盐酸盐与维尔斯迈尔试剂反应形成噻唑胺碱-4-乙酰氯盐酸盐晶体.

7-ACMT 的形成: 7-ACA 和 DMMT 在溶剂中与三氟化硼络合物混合,然后进行水解和碱化,得到 7-ACMT 四氟硼酸盐.

工业生产方法

头孢噻肟盐酸盐的工业生产涉及类似的合成路线,但规模更大,采用精密的过滤技术来提高粗产品的纯度,减少杂质 . 该工艺设计为经济高效,确保最终产品的高产率 .

化学反应分析

反应类型

头孢噻肟 (盐酸盐水合物) 会发生各种化学反应,包括:

氧化: 涉及添加氧或去除氢。

还原: 涉及添加氢或去除氧。

取代: 涉及用另一种官能团取代一个官能团。

常用试剂和条件

这些反应中常用的试剂包括氧化剂(例如过氧化氢)、还原剂(例如硼氢化钠)和各种催化剂(例如钯碳)。反应条件通常涉及控制温度和 pH 值,以确保最佳产率。

主要产物

这些反应形成的主要产物包括头孢噻肟的各种衍生物,它们可能具有不同的药理特性和应用。

科学研究应用

Clinical Applications

Cefotiam dihydrochloride hydrate is primarily utilized in clinical settings for the treatment of various infections:

- Respiratory Tract Infections : Effective against pathogens causing pneumonia and bronchitis.

- Urinary Tract Infections : Commonly prescribed for infections caused by Escherichia coli and Proteus mirabilis.

- Skin and Soft Tissue Infections : Used for treating infections due to Staphylococcus aureus and Streptococcus species.

Case Study: Treatment of Urinary Tract Infection

A study demonstrated the efficacy of cefotiam in treating urinary tract infections in mice. The minimum inhibitory concentration (MIC) was determined to be 1.56 μg/mL for Proteus mirabilis, showcasing its effectiveness in reducing bacterial load in bladder walls and kidneys when administered at doses ranging from 12.5 to 800 mg/kg .

Antibiotic Development

Cefotiam serves as a vital compound in the development of new antibiotics. Its structure provides a framework for synthesizing derivatives with enhanced antibacterial properties. Researchers focus on modifying its chemical structure to improve efficacy against resistant bacterial strains.

Research Insights

- A study indicated that cefotiam exhibited higher affinity for penicillin-binding proteins (PBPs), particularly PBP3 SAL, enhancing its potential as a lead compound in antibiotic development .

- The compound's broad-spectrum activity makes it a candidate for combination therapies aimed at overcoming bacterial resistance.

Pharmaceutical Formulations

This compound is crucial in formulating injectable medications. Its stability under various conditions ensures that it remains effective when administered parenterally.

Table: Stability and Efficacy of Cefotiam Formulations

| Formulation Type | Stability Conditions | Efficacy (MIC) |

|---|---|---|

| Injectable Solution | +4°C | 1.56 μg/mL |

| Lyophilized Powder | Ambient | 0.5-1 μg/mL |

Microbiology Studies

In microbiological research, cefotiam is employed to assess bacterial resistance patterns. It aids in understanding the mechanisms of resistance and informs treatment protocols.

Research Findings

- Cefotiam was tested against various strains of Staphylococcus and Streptococcus, with MIC values ranging from 0.06 to 4 μg/mL .

- Its role in identifying resistance trends contributes significantly to public health strategies.

Veterinary Medicine

This compound is also used in veterinary medicine, providing effective treatment options for animal infections, thereby supporting animal health and welfare.

Application Example

In veterinary practice, cefotiam has been utilized to treat infections in companion animals, demonstrating similar efficacy as observed in human medicine.

作用机制

相似化合物的比较

头孢噻肟 (盐酸盐水合物) 属于头孢菌素类抗生素,其中还包括其他化合物,如头孢曲松、头孢噻吩和头孢他啶 . 与这些类似化合物相比,头孢噻肟具有独特的特性,包括:

广谱活性: 对革兰氏阳性菌和革兰氏阴性菌均有效.

对 β-内酰胺酶的耐药性: 对某些细菌产生的 β-内酰胺酶降解更具抵抗力.

药代动力学: 与其他头孢菌素相比,吸收、分布、代谢和排泄曲线不同.

类似化合物

头孢曲松: 第三代头孢菌素,半衰期更长,抗菌谱更广.

头孢噻吩: 另一种第三代头孢菌素,具有类似的活性,但药代动力学特性不同.

头孢他啶: 以其对铜绿假单胞菌的活性而闻名,而头孢噻肟则没有这种活性.

生物活性

Cefotiam dihydrochloride hydrate is a third-generation cephalosporin antibiotic notable for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. This article delves into its biological activity, mechanisms of action, susceptibility profiles, and clinical applications, supported by data tables and case studies.

Cefotiam functions primarily by inhibiting bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are crucial for the final stages of peptidoglycan synthesis. This inhibition leads to compromised cell wall integrity, ultimately resulting in bacterial lysis and death. The compound is particularly effective against a variety of bacteria, including strains resistant to certain beta-lactam antibiotics.

Spectrum of Activity

Cefotiam demonstrates a broad spectrum of antibacterial activity. Its Minimum Inhibitory Concentration (MIC) values against several clinically relevant pathogens are summarized in the table below:

| Bacteria | MIC (μg/ml) |

|---|---|

| Staphylococcus aureus | 0.25 - 32 |

| Escherichia coli | 0.5 - 16 |

| Klebsiella pneumoniae | 1 - 32 |

| Bacteroides fragilis | 16 - >128 |

| Clostridioides difficile | >128 |

These values indicate that cefotiam is particularly potent against certain Gram-positive cocci and some Enterobacteriaceae, while showing variable effectiveness against anaerobic bacteria.

Pharmacokinetics

Cefotiam is administered via intravenous or intramuscular routes, with a bioavailability of approximately 60% when given intramuscularly. The drug has a relatively short elimination half-life of about one hour, necessitating multiple daily doses for effective therapeutic levels. It is primarily excreted unchanged through the kidneys.

Clinical Applications and Case Studies

Cefotiam has been utilized in various clinical settings, particularly for treating infections caused by resistant bacterial strains. Here are notable case studies highlighting its efficacy:

-

Case Study: Treatment of Brain Abscess

A patient with a brain abscess was treated with cefotiam dihydrochloride (1 g twice daily) alongside other antibiotics due to multiple infections. The treatment resulted in significant improvement, as evidenced by imaging studies showing resolution of the abscess after several weeks . -

Comparative Efficacy Study

In a randomized trial comparing cefotiam with cephalothin for skin and soft tissue infections, cefotiam demonstrated superior efficacy against Staphylococcus aureus, which was the most commonly isolated pathogen . -

Prophylactic Use in Surgery

A study assessed cefotiam's effectiveness as a prophylactic agent in tonsillectomy patients. It was found to achieve adequate serum and tissue concentrations, supporting its use in preventing postoperative infections .

Adverse Effects

While cefotiam is generally well-tolerated, it can cause side effects such as nausea, vomiting, diarrhea, hypersensitivity reactions, and nephrotoxicity in susceptible individuals. Monitoring for these adverse effects is essential during treatment.

属性

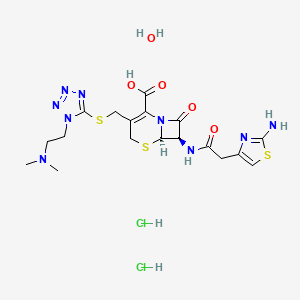

IUPAC Name |

(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N9O4S3.2ClH.H2O/c1-25(2)3-4-26-18(22-23-24-26)34-7-9-6-32-15-12(14(29)27(15)13(9)16(30)31)21-11(28)5-10-8-33-17(19)20-10;;;/h8,12,15H,3-7H2,1-2H3,(H2,19,20)(H,21,28)(H,30,31);2*1H;1H2/t12-,15-;;;/m1.../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHUCCKUOJMXYKH-BUWDDJPCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CC4=CSC(=N4)N)SC2)C(=O)O.O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CC4=CSC(=N4)N)SC2)C(=O)O.O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27Cl2N9O5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66309-69-1 | |

| Record name | (6R-trans)-7-[2-(2-aminothiazol-4-yl)acetamido]-3-[[[1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。